(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide
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Overview
Description
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide is a member of isoquinolines.
Scientific Research Applications
Antimicrobial Applications
Research indicates that derivatives of quinoline, a core component of the discussed compound, have been investigated for their antimicrobial properties. For instance, N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, a series related to quinoline, have shown in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011).
Radioligand Applications
Compounds containing the quinoline structure have been studied as potential radioligands. For example, N-[11C]methylated quinoline-2-carboxamides were evaluated for imaging peripheral benzodiazepine type receptors in vivo using positron emission tomography (PET), suggesting potential applications in neurological research (Matarrese et al., 2001).
Calcium Channel Research
Quinoline derivatives have been synthesized and screened for their calcium channel antagonistic activity, as demonstrated by studies on isolated rat ileum and rat thoracic artery. This suggests potential utility in cardiovascular research (Şimşek et al., 2006).
Anticancer Applications
The synthesis of quinoline-4(1H)-one derivatives and their testing for cytotoxic activity against various cancer cell lines indicate the potential use of quinoline derivatives in cancer research. Their fluorescent properties also offer utility in imaging and diagnostics (Funk et al., 2015).
properties
Product Name |
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide |
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Molecular Formula |
C34H27F6IN2O3 |
Molecular Weight |
752.5 g/mol |
IUPAC Name |
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide |
InChI |
InChI=1S/C34H27F6IN2O3/c35-33(36,37)20-42-31(46)32(17-23-7-2-6-12-28(23)41)27-11-5-3-9-25(27)30(45)43(29(32)22-15-13-21(19-44)14-16-22)18-24-8-1-4-10-26(24)34(38,39)40/h1-16,29,44H,17-20H2,(H,42,46)/t29-,32-/m0/s1 |
InChI Key |
QHNWPNZROGJYNJ-NYDCQLBNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@]2([C@@H](N(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4C(F)(F)F)C5=CC=C(C=C5)CO)C(=O)NCC(F)(F)F)I |
Canonical SMILES |
C1=CC=C(C(=C1)CC2(C(N(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4C(F)(F)F)C5=CC=C(C=C5)CO)C(=O)NCC(F)(F)F)I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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